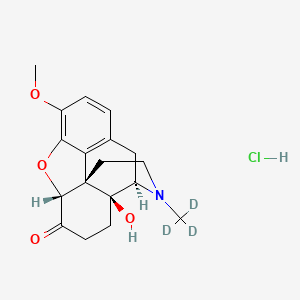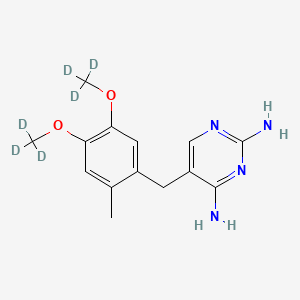
Ormetoprim-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ormetoprim-d6 is a deuterated form of ormetoprim, a synthetic antibacterial agent. The compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C14H12D6N4O2, and it has a molecular weight of 280.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ormetoprim-d6 involves the incorporation of deuterium atoms into the ormetoprim molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is designed to maximize yield and purity while minimizing costs. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ormetoprim-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce deuterated analogs of the original compound .
Scientific Research Applications
Ormetoprim-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of deuterated compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in developing new antibacterial agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Ormetoprim-d6 exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death. The molecular targets and pathways involved include the folate synthesis pathway and the enzyme dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another diaminopyrimidine antibacterial agent.
Sulfadimethoxine: Often used in combination with ormetoprim for enhanced antibacterial activity.
Uniqueness
Ormetoprim-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for more precise analytical measurements in mass spectrometry .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |
InChI Key |
KEEYRKYKLYARHO-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C)CC2=CN=C(N=C2N)N)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
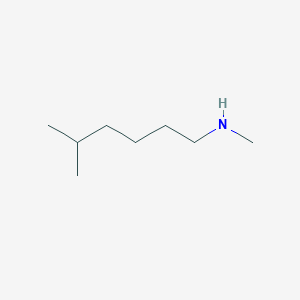
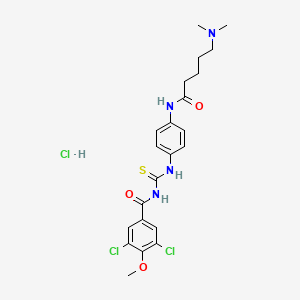
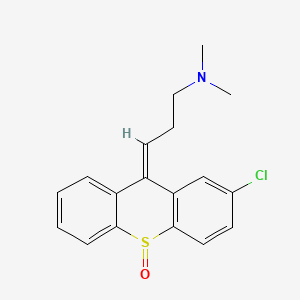
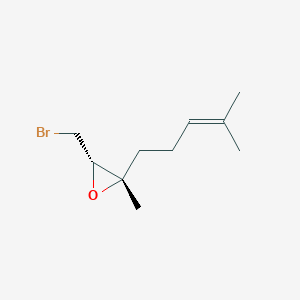
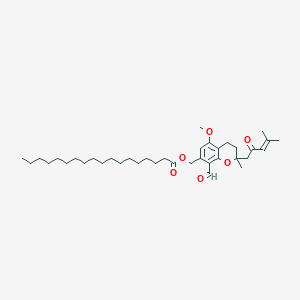
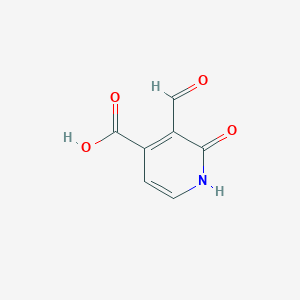
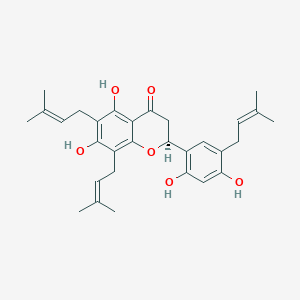
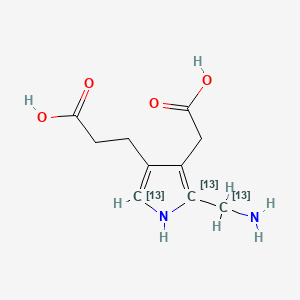
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
